(1s)-2-Amino-1-(4-Bromophenyl)ethan-1-Ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1s)-2-Amino-1-(4-Bromophenyl)ethan-1-Ol: is an organic compound with the molecular formula C8H10BrNO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an amino group, a hydroxyl group, and a bromophenyl group attached to an ethan-1-ol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1s)-2-Amino-1-(4-Bromophenyl)ethan-1-Ol typically involves the reaction of 4-bromobenzaldehyde with nitromethane to form 4-bromo-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalytic hydrogenation techniques to achieve higher yields and purity. The process typically includes the use of palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (1s)-2-Amino-1-(4-Bromophenyl)ethan-1-Ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydroxide ions (OH-), alkoxide ions (RO-)
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: (1s)-2-Amino-1-(4-Bromophenyl)ethan-1-Ol is used as a building block in organic synthesis for the preparation of more complex molecules. It is also employed in the study of reaction mechanisms and stereochemistry .
Biology: In biological research, this compound is used to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It serves as a model compound for studying enzyme-substrate interactions and receptor-ligand binding .
Medicine: Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of agrochemicals and other fine chemicals .
Wirkmechanismus
The mechanism of action of (1s)-2-Amino-1-(4-Bromophenyl)ethan-1-Ol involves its interaction with specific molecular targets such as enzymes, receptors, and ion channels. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity . The bromophenyl group contributes to the compound’s lipophilicity, enhancing its ability to cross biological membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-2-(4-chlorophenyl)ethan-1-ol
- 2-Amino-2-(4-fluorophenyl)ethan-1-ol
- 2-Amino-2-(4-iodophenyl)ethan-1-ol
Comparison: Compared to its analogs, (1s)-2-Amino-1-(4-Bromophenyl)ethan-1-Ol exhibits unique reactivity due to the presence of the bromine atom, which is a good leaving group in substitution reactions. This makes it more versatile in synthetic applications. Additionally, the bromine atom’s size and electronegativity influence the compound’s overall chemical behavior, making it distinct from its chloro, fluoro, and iodo counterparts .
Eigenschaften
Molekularformel |
C8H10BrNO |
---|---|
Molekulargewicht |
216.07 g/mol |
IUPAC-Name |
(1S)-2-amino-1-(4-bromophenyl)ethanol |
InChI |
InChI=1S/C8H10BrNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m1/s1 |
InChI-Schlüssel |
RETMUAMXYIIWAQ-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@@H](CN)O)Br |
Kanonische SMILES |
C1=CC(=CC=C1C(CN)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.